molecular formula C11H13BrN2 B1374956 6-bromo-1-tert-butyl-1H-benzo[d]imidazole CAS No. 1163707-71-8

6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Cat. No.: B1374956
CAS No.: 1163707-71-8
M. Wt: 253.14 g/mol
InChI Key: RMPQGDULPICHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole typically involves the bromination of 1-tert-butyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoimidazole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives of the original compound.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the benzoimidazole ring.

Scientific Research Applications

6-Bromo-1-tert-butyl-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

    1-tert-butyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-chloro-1-tert-butyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness: 6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-1-tert-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQGDULPICHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
6-bromo-1-tert-butyl-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-bromo-1-tert-butyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.